molecular formula C11H15ClN2O3 B1466434 2-Nitrophenyl 3-piperidinyl ether hydrochloride CAS No. 1220029-62-8

2-Nitrophenyl 3-piperidinyl ether hydrochloride

Cat. No.: B1466434
CAS No.: 1220029-62-8
M. Wt: 258.7 g/mol
InChI Key: ADMYQRYGNQWHCP-UHFFFAOYSA-N
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Description

2-Nitrophenyl 3-piperidinyl ether hydrochloride (CAS 1220029-62-8) is a chemical compound supplied for research and development purposes. With a molecular formula of C 11 H 15 ClN 2 O 3 and a molecular weight of 259, this piperidine derivative features an ether linkage connecting a 2-nitrophenyl group to the 3-position of the piperidine ring, and is provided in its stable hydrochloride salt form . This compound is part of a broader class of substituted piperidines, which are scaffolds of significant interest in medicinal chemistry and pharmacology research. Piperidine derivatives are frequently investigated for their potential interactions with the central nervous system and have been explored in studies related to antiarrhythmic and antiserotonin agents, providing a valuable building block for the synthesis and biological evaluation of novel therapeutic candidates . Strict handling and storage protocols are required to maintain the integrity of this product. It is recommended to be stored at -4°C for shorter periods (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) . This product is intended for research use only in a controlled laboratory environment. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for in-vivo animal experimentation outside of a research setting. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all appropriate safety guidelines.

Properties

IUPAC Name

3-(2-nitrophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-5-1-2-6-11(10)16-9-4-3-7-12-8-9;/h1-2,5-6,9,12H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMYQRYGNQWHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-nitrophenyl 3-piperidinyl ether hydrochloride generally involves:

  • Formation of the 3-piperidinyl intermediate or derivative.
  • Introduction of the 2-nitrophenyl ether group via nucleophilic substitution or coupling.
  • Conversion to the hydrochloride salt for stabilization and purification.

The key synthetic challenge is the selective etherification of the piperidine ring at the 3-position with the 2-nitrophenyl group, often requiring protection/deprotection steps and controlled reaction conditions.

Preparation of 3-Piperidinyl Intermediate

A common approach to prepare the 3-piperidinyl intermediate involves:

  • Starting from N-protected 3-piperidone , which undergoes a Grignard reaction with phenylmagnesium halides to yield 3-hydroxy-3-phenylpiperidine derivatives.
  • Subsequent elimination reactions remove the hydroxyl group to form unsaturated intermediates.
  • Catalytic hydrogenation under transition metal catalysis then reduces the unsaturated intermediates to N-protected 3-phenylpiperidine.
  • Finally, deprotection yields racemic 3-phenylpiperidine, which can be resolved into enantiomers if needed.
Step Reaction Type Reagents/Conditions Outcome
(a) Grignard reaction N-protected 3-piperidone + phenyl Mg halide, THF, 0-5°C 3-hydroxy-3-phenylpiperidine
(b) Elimination Alcoholic hydroxyl elimination Unsaturated intermediates
(c) Catalytic hydrogenation Transition metal catalyst + hydrogen source N-protected 3-phenylpiperidine
(d) Deprotection Removal of protecting group Racemic 3-phenylpiperidine
(e) Resolution Acidic resolving agents Enantiomerically pure piperidines

This sequence is well-documented and forms the backbone for further functionalization.

Introduction of 2-Nitrophenyl Ether Group

The key step for preparing 2-nitrophenyl 3-piperidinyl ether involves ether formation between the 3-piperidinyl moiety and the 2-nitrophenyl group. This can be achieved by:

  • Reacting the 3-hydroxy piperidine or its derivative with 2-nitrophenol or its activated derivatives (e.g., chlorides or phosphoramidates).
  • Using nucleophilic substitution under controlled temperatures (0-5°C to room temperature) in aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Employing bases like triethylamine or diisopropylethylamine to facilitate the reaction and neutralize byproducts.

An example process includes:

Reagent Role Conditions
3-hydroxy piperidine hydrochloride Nucleophile (piperidine moiety) 0-5°C, dichloromethane
2-nitrophenyl chloride or activated phenol derivative Electrophile (nitrophenyl source) Room temperature, inert atmosphere
Triethylamine or DIPEA Base to scavenge HCl 0-5°C to RT

This reaction yields the 2-nitrophenyl ether intermediate, which can be isolated and purified.

Formation of Hydrochloride Salt

The final step involves converting the free base of 2-nitrophenyl 3-piperidinyl ether into its hydrochloride salt to enhance stability and crystallinity:

  • The free base is dissolved in an appropriate solvent (e.g., ethyl acetate or dichloromethane).
  • Hydrogen chloride gas or an HCl solution in an organic solvent is added slowly at low temperature (0-5°C).
  • The resulting hydrochloride salt precipitates out or is isolated by filtration and drying.

Alternative Synthetic Routes and Notes

  • Some methods utilize phosphoramidate intermediates involving phosphorylation of alcohols followed by aminolysis, although these are more relevant to related phosphoramidate compounds rather than the direct ether.
  • Protection strategies for the piperidine nitrogen (e.g., benzyl or tert-butyl groups) are often necessary to prevent side reactions during ether formation.
  • Purification typically involves recrystallization from solvents like methanol or ethyl acetate, and chromatographic techniques may be employed for enantiomeric resolution.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Key Outcome
1 Synthesis of 3-piperidinyl intermediate N-protected 3-piperidone + phenyl Mg halide, elimination, hydrogenation Racemic or enantiopure 3-piperidinyl derivative
2 Etherification with 2-nitrophenyl group 3-hydroxy piperidine + 2-nitrophenyl chloride, base, aprotic solvent 2-nitrophenyl 3-piperidinyl ether intermediate
3 Formation of hydrochloride salt Treatment with HCl in organic solvent, low temperature This compound salt

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 3-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Reduction: 2-Aminophenyl 3-piperidinyl ether.

    Substitution: Phenol and 3-piperidinol.

Scientific Research Applications

2-Nitrophenyl 3-piperidinyl ether hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 3-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The key structural variations among analogs lie in:

  • Position of the nitrophenoxy group: 3-piperidinyl vs. 4-piperidinyl substitution.
  • Substituents on the phenyl ring : Nitro, methyl, ethyl, or halogen groups.
  • Additional functional groups: Methyl or ethyl chains on the piperidine or phenoxy moieties.
Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-Nitrophenyl 4-piperidinyl ether hydrochloride 1072944-49-0 C₁₁H₁₅ClN₂O₃ 258.7 4-piperidinyl, 2-nitrophenoxy
2-Ethylphenyl 3-piperidinyl ether hydrochloride Not provided Not explicitly stated ~227–258* 3-piperidinyl, 2-ethylphenoxy
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride 1220037-62-6 Not provided Not provided 4-methyl-2-nitrophenoxymethyl, piperidine
3-(2-Methylphenoxy)piperidine hydrochloride 1858256-18-4 C₁₂H₁₈ClNO 227.73 3-piperidinyl, 2-methylphenoxy

*Estimated based on similar structures .

Physicochemical Properties

  • Solubility : Nitro-substituted compounds (e.g., 2-nitrophenyl derivatives) are generally less polar than halogenated analogs, reducing aqueous solubility. Hydrochloride salts improve solubility in polar solvents compared to free bases .
  • Stability: Nitro groups may confer thermal instability, as decomposition products like nitrogen oxides (NOₓ) are noted in safety data sheets for related compounds .

Reactivity and Hazards

  • For example, 2-Nitrophenyl 4-piperidinyl ether hydrochloride is classified as an irritant, with hazards linked to decomposition under heat .
  • Methyl/Ethyl analogs: Compounds like 3-(2-Methylphenoxy)piperidine hydrochloride exhibit lower reactivity but still require standard irritant precautions .

Biological Activity

Overview

2-Nitrophenyl 3-piperidinyl ether hydrochloride (C11H15ClN2O3) is a chemical compound derived from piperidine, known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of interactions with biological targets, which may lead to various therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features, particularly the nitro group, which can undergo reduction to form an amino group. This transformation allows the compound to interact with various biological molecules such as enzymes and receptors, thereby modulating their activities. The specific pathways and targets involved in these interactions depend on the context of use, including therapeutic applications and experimental conditions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that piperidine derivatives can inhibit bacterial growth and possess antifungal properties. Such activities are often linked to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Analgesic Effects

Recent studies have explored the analgesic properties of piperidine-based compounds. A related study highlighted the dual action of certain piperidine derivatives on histamine H3 and sigma-1 receptors, suggesting that modifications in the piperidine structure could enhance pain relief effects in nociceptive and neuropathic pain models . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential analgesic effects.

Antiviral Activity

The compound's structural attributes may also confer antiviral properties. Research into similar nitro-substituted compounds has demonstrated efficacy against viruses by interfering with viral entry mechanisms and inhibiting replication processes. These findings support further investigation into the antiviral potential of this compound .

Case Studies

  • Antimicrobial Screening : A study conducted on various piperidine derivatives reported that compounds with nitro groups showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a direct correlation between the presence of the nitro group and enhanced antimicrobial activity.
  • Analgesic Activity : In a comparative analysis of dual-acting ligands targeting histamine H3 and sigma-1 receptors, one compound demonstrated broad-spectrum analgesic effects in animal models. This suggests that similar mechanisms could be explored for this compound, given its structural characteristics .

Data Tables

Biological Activity Compound Effect Reference
AntimicrobialPiperidine DerivativesInhibition of bacterial growth
AnalgesicDual-acting LigandsPain relief in animal models
AntiviralNitro-substituted CompoundsInhibition of viral replication

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-nitrophenyl 3-piperidinyl ether hydrochloride, and how can purity be optimized?

  • Synthesis Protocol : The compound is typically synthesized via nucleophilic substitution, where 3-piperidinol reacts with 2-nitrophenyl halide (e.g., chloride or bromide) in the presence of a base (e.g., NaOH) under reflux conditions. The ether linkage is stabilized by the electron-withdrawing nitro group, enhancing reaction efficiency .
  • Purification : Post-reaction, the product is precipitated as the hydrochloride salt using HCl. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) is recommended. Purity (>95%) can be confirmed using HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify the ether linkage (δ 3.5–4.5 ppm for piperidinyl-O-CH2_2-) and nitro group (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 267.1) .
    • Purity Assessment : HPLC with a C18 column and mobile phase (acetonitrile:water + 0.1% TFA) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Store in airtight, light-protected containers at 2–8°C. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) should be used to prevent moisture absorption .
  • Stability Tests : Monitor decomposition via periodic TLC or HPLC. Degradation products (e.g., free piperidine) can form under prolonged exposure to humidity .

Q. What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Data Reconciliation : Cross-reference studies for variables like assay conditions (e.g., cell lines, incubation time) and structural analogs. For example, conflicting receptor binding data may arise from differences in stereochemistry (R vs. S configurations) or solvent polarity affecting compound solubility .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and validate with dose-response experiments (e.g., IC50_{50} determination in HEK-293 cells) .

Q. What experimental strategies can elucidate the mechanism of action of this compound in neurological pathways?

  • Target Identification :

  • Radioligand Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}, dopamine D2_2) using 3^3H-labeled ligands .
  • Kinase Profiling : Use kinase inhibitor panels to identify off-target effects .
    • Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream signaling (e.g., cAMP/PKA modulation) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Modification Strategies :

  • Nitro Group Replacement : Substitute with cyano or trifluoromethyl to alter electron density and receptor interactions .
  • Piperidine Substituents : Introduce methyl or fluorine at the 4-position to improve metabolic stability .
    • Evaluation : Test derivatives in vitro (e.g., CYP450 inhibition assays) and in vivo (rodent pharmacokinetics) .

Q. What methodologies are recommended for assessing the compound’s toxicity in preclinical studies?

  • In Vitro Assays :

  • Cytotoxicity : MTT assay in hepatocytes (HepG2) and renal cells (HEK-293) .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
    • In Vivo Models : Acute toxicity in rodents (LD50_{50} determination) and subchronic studies (28-day oral dosing) .

Methodological Notes

  • Contradictory Data : Always validate findings with orthogonal methods (e.g., SPR for binding affinity alongside functional assays) .
  • Synthetic Optimization : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity) for scalability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitrophenyl 3-piperidinyl ether hydrochloride
Reactant of Route 2
2-Nitrophenyl 3-piperidinyl ether hydrochloride

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